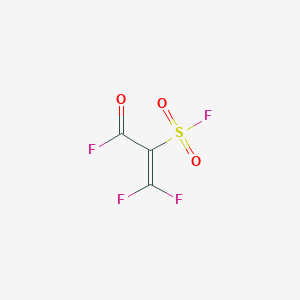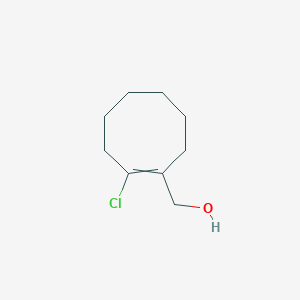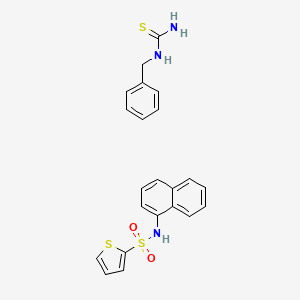![molecular formula C10H10OS B14385100 2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one CAS No. 88050-52-6](/img/structure/B14385100.png)
2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one is an organic compound with a unique structure that includes a seven-membered ring with three conjugated double bonds and a ketone group. This compound is of interest in organic chemistry due to its non-benzenoid aromatic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the selenium dioxide oxidation of cycloheptatriene . Another method is the indirect synthesis from tropinone by a Hofmann elimination followed by bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure the efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds and the sulfur atom.
Common Reagents and Conditions
Oxidation: Selenium dioxide or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, such as bromine or chlorine, can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study for understanding non-benzenoid aromaticity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one exerts its effects involves its interaction with molecular targets through its conjugated double bonds and sulfur atom. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s aromaticity also plays a role in stabilizing these intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Tropone: Similar structure but lacks the prop-2-en-1-ylsulfanyl group.
Tropolone: Contains an additional hydroxyl group compared to tropone.
Cycloheptatrienone: Similar ring structure but different substituents.
Uniqueness
2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
88050-52-6 |
|---|---|
Fórmula molecular |
C10H10OS |
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
2-prop-2-enylsulfanylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H10OS/c1-2-8-12-10-7-5-3-4-6-9(10)11/h2-7H,1,8H2 |
Clave InChI |
QYODZVCOMSURFV-UHFFFAOYSA-N |
SMILES canónico |
C=CCSC1=CC=CC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14385038.png)

![1,1'-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene](/img/structure/B14385052.png)


![Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane](/img/structure/B14385063.png)
![2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14385064.png)

![N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine](/img/structure/B14385077.png)
![3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14385084.png)

![2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol](/img/structure/B14385093.png)
